Xanthine Oxidase Inhibitory Potency: Head-to-Head Comparison with Allopurinol and Patent-Internal Analogs
Compound 6a inhibits xanthine oxidase with an IC50 of 4.81 μM under the same assay conditions where the clinical gold standard allopurinol exhibits an IC50 of 3.61 μM — a mere 1.33-fold difference [1]. By contrast, the closest structural analog within the patent (Compound 5b, IC50 = 3.99 μM) is only 1.21-fold more potent, while other N-aryl analogs are substantially weaker: Compound 6d (IC50 = 6.04 μM; 1.26-fold weaker), Compound 5a (IC50 = 9.88 μM; 2.05-fold weaker), and Compound 5c (IC50 = 10.8 μM; 2.24-fold weaker) [1]. Compound 6a thus sits within the top tier of the disclosed series and within pharmacologically relevant proximity to the clinically validated inhibitor allopurinol.
| Evidence Dimension | Xanthine oxidase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.81 μM (4.81E+3 nM) |
| Comparator Or Baseline | Allopurinol IC50 = 3.61 μM; Compound 5b IC50 = 3.99 μM; Compound 6d IC50 = 6.04 μM; Compound 5a IC50 = 9.88 μM; Compound 5c IC50 = 10.8 μM; Compound 5f IC50 = 31.7 μM |
| Quantified Difference | 1.33-fold weaker vs. allopurinol; 1.21-fold weaker vs. 5b; 1.26-fold to 6.6-fold more potent than 6d through 5f |
| Conditions | Xanthine oxidase (unknown origin), xanthine substrate, 3 min preincubation, spectrophotometric measurement every 15 s; BindingDB Entry 50049059 |
Why This Matters
Procurement decisions in XO-targeted drug discovery require benchmarked potency data; Compound 6a provides near-allopurinol potency with a structurally distinct, patent-protected chemotype, enabling lead optimization with a validated potency anchor.
- [1] BindingDB. Entry 50049059 — Xanthine Oxidase IC50 Values for BDBM50233806 (Compound 6a), BDBM50140241 (Allopurinol), BDBM50233803 (Compound 5b), BDBM50233820 (Compound 6d), BDBM50233754 (Compound 5a), BDBM50233802 (Compound 5c), BDBM50233800 (Compound 5f). View Source
